molecular formula C21H22N2O3S B297416 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Cat. No. B297416
M. Wt: 382.5 g/mol
InChI Key: SJPYRHZHMDKQSW-NLUKZUHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and pharmacological applications. DMEMB belongs to the class of thiazolidinone derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through multiple pathways. 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation, cancer, and diabetes. It also modulates the expression of genes involved in apoptosis, cell cycle regulation, and angiogenesis. Furthermore, 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to activate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. Furthermore, 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been shown to improve glucose metabolism and insulin sensitivity by increasing the expression of insulin signaling proteins, such as IRS-1 and GLUT4.

Advantages and Limitations for Lab Experiments

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high yield and purity. 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has also been found to be stable under various conditions, making it suitable for long-term storage. However, 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has shown promising results in various preclinical studies, and its potential therapeutic and pharmacological applications are still being explored. Future research on 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one should focus on its safety and efficacy in human clinical trials. Furthermore, the mechanism of action of 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one should be further elucidated to identify its molecular targets and signaling pathways. Additionally, the potential of 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one as a drug candidate for various diseases, such as cancer, inflammation, and diabetes, should be further investigated. Finally, the development of novel 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one derivatives with improved pharmacological properties should be explored.

Synthesis Methods

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one can be synthesized through a condensation reaction between 2,6-dimethylaniline and 3-ethoxy-4-hydroxybenzaldehyde in the presence of glacial acetic acid. The resulting product is then reacted with thiosemicarbazide and acetic anhydride to obtain 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. The synthesis method of 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been optimized to achieve high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic and pharmacological applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic activities. 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to inhibit the growth of cancer cells, induce apoptosis, and suppress tumor angiogenesis. It has also been shown to reduce inflammation and oxidative stress in various animal models. Furthermore, 2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

properties

Product Name

2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5E)-2-(2,6-dimethylphenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-5-26-17-11-15(9-10-16(17)24)12-18-20(25)23(4)21(27-18)22-19-13(2)7-6-8-14(19)3/h6-12,24H,5H2,1-4H3/b18-12+,22-21?

InChI Key

SJPYRHZHMDKQSW-NLUKZUHQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=C(C=CC=C3C)C)S2)C)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=C(C=CC=C3C)C)S2)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=C(C=CC=C3C)C)S2)C)O

Origin of Product

United States

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